7-Nitro-1-Indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

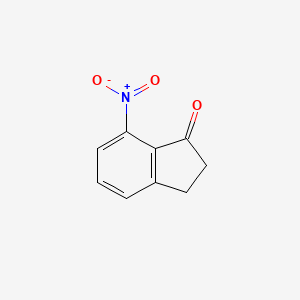

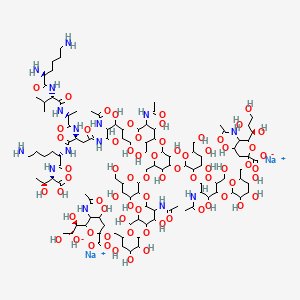

7-Nitro-1-Indanone is a premium pharmaceutical-grade chemical compound with a unique molecular structure and the defining molecular formula C9H7NO3 . It is suited for diverse pharmaceutical research and chemical syntheses . It exhibits pharmaceutical-grade stability under various conditions .

Synthesis Analysis

The synthesis of 1-indanones, including 7-Nitro-1-Indanone, has been successfully achieved by means of non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor . A library of differently substituted 1-indanones has been prepared via one-pot intramolecular Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of 7-Nitro-1-Indanone is defined by the molecular formula C9H7NO3 .Chemical Reactions Analysis

The chemical reactions involving 1-indanones, including 7-Nitro-1-Indanone, have been extensively studied. For instance, Wolf and Xu have synthesized 7-methyl substituted 1-indanone utilizing 1,3-pentadiene and 2-cyclopentenone as starting compounds .Physical And Chemical Properties Analysis

7-Nitro-1-Indanone exhibits consistent physical and chemical properties. It has a specific gravity density of 1.4, and a melting point ranging from 107-110 degrees Celsius . This compound exhibits enhanced thermal stability and structural robustness, underlined by its yellow crystalline solid state .Safety And Hazards

Future Directions

1-Indanones, including 7-Nitro-1-Indanone, have been successfully prepared by means of non-conventional techniques . These techniques offer a more environmentally friendly approach to the synthesis of active pharmaceutical ingredients and intermediates . The future direction in this field could involve further exploration of these non-conventional techniques and their applications in the synthesis of 1-indanones .

properties

IUPAC Name |

7-nitro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWINZISCEKBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662668 |

Source

|

| Record name | 7-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1-Indanone | |

CAS RN |

183061-37-2 |

Source

|

| Record name | 7-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B573227.png)

![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)

![8a-Methyl-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B573234.png)

![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-D-valyl]-, ethyl ester, (S)- (9CI)](/img/no-structure.png)

![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)

![1,2,3,4-Tetrahydropyrido[3,4-d]pyridazine](/img/structure/B573250.png)